

Hexanitroethane: A Comprehensive Analysis of its Crystal Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexanitroethane

Cat. No.: B13788336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanitroethane (HNE), with the chemical formula $C_2N_6O_{12}$ or $(O_2N)_3C-C(NO_2)_3$, is a high-energy organic compound notable for its high density and oxidizing properties. Its molecular structure, characterized by a carbon-carbon single bond with each carbon atom bonded to three nitro groups, results in a highly strained and energetic molecule. This technical guide provides an in-depth analysis of the crystal structure of **hexanitroethane**, presenting key crystallographic data, detailed experimental protocols for its characterization, and a visual representation of the analytical workflow. The information compiled herein is intended to serve as a valuable resource for researchers in the fields of energetic materials, crystallography, and computational chemistry.

Crystallographic Data

The crystal structure of **hexanitroethane** has been subject to detailed investigation, revealing polymorphism with at least three distinct crystalline forms reported under different conditions. The crystallographic data for the orthorhombic, cubic, and monoclinic phases are summarized below for comparative analysis.

Table 1: Crystallographic Data for Hexanitroethane Polymorphs[1]

Crys- tal Syst- em	Spa- ce Gro- up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Cell Volu- me (Å ³)	Z	ρ_{calc} (g/cm ³)	Tem- pera- ture (K)
Ortho- rhorho- mbic	Not Spec- ified	12.02	5.46	13.83	90	90	90	907.652	4	Not Give- n	Not Give- n
Cubic	I3	8.14(3)	8.14(3)	8.14(3)	90	90	90	539.353	2	1.848	293
Monoclinic	P2 ₁ /c	10.152(2)	9.311(2)	10.251(2)	90	97.54(1)	90	960.6	4	2.075	145

Z: Number of formula units per unit cell; ρ_{calc} : Calculated density

Experimental Protocols

The determination of the crystal structure of **hexanitroethane** involves a series of precise experimental procedures, from the synthesis of the compound to the collection and analysis of diffraction data.

Synthesis and Crystallization

Several methods for the synthesis of **hexanitroethane** have been reported. A common approach involves the nitration of the dipotassium salt of tetranitroethane. Another practicable method for larger-scale production starts with the oxidative ring-opening of furfural.

A representative crystallization procedure is as follows:

- **Dissolution:** Dissolve the synthesized **hexanitroethane** in a suitable solvent, such as methylene chloride.
- **Drying:** Treat the solution with a drying agent, for instance, anhydrous magnesium sulfate, to remove any residual water.

- Filtration: Filter the solution to remove the drying agent and any other solid impurities.
- Crystallization: Cool the filtrate in a controlled manner, for example, using a methylene chloride/Dry Ice bath, to induce crystallization.
- Isolation: Collect the resulting crystals by filtration, typically on a sintered glass funnel, and dry them under vacuum.

X-ray Diffraction Analysis

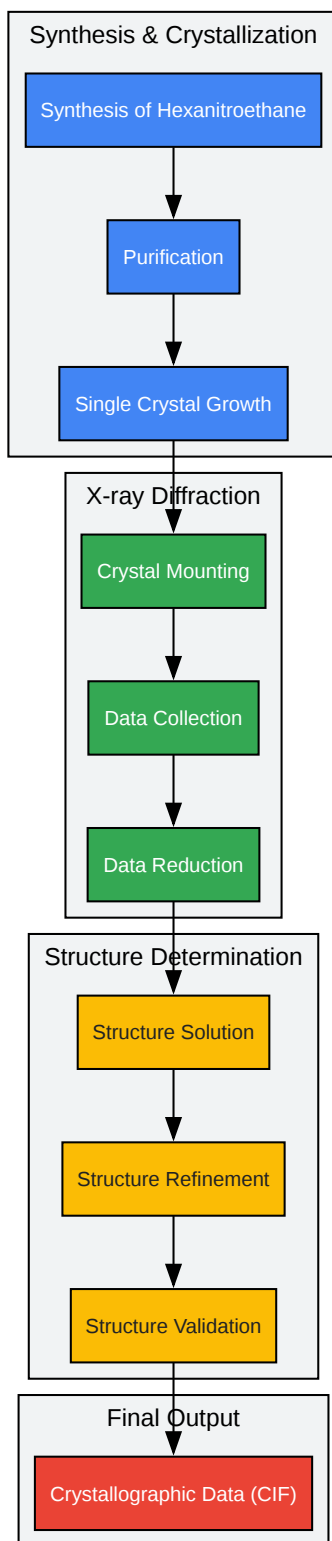
The primary technique for elucidating the crystal structure of **hexanitroethane** is single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.

- Crystal Mounting: A suitable single crystal of **hexanitroethane** is carefully selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 145 K) to minimize thermal vibrations of the atoms.
- Data Reduction: The raw diffraction intensities are processed to correct for various experimental factors, such as background scattering, Lorentz factor, and polarization effects. This process yields a set of structure factors.
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- Structure Refinement: The initial model is refined by least-squares methods against the experimental structure factors. This iterative process adjusts atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
- Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Experimental Workflow

The logical flow of the crystal structure analysis of **hexanitroethane**, from material synthesis to the final structural elucidation, can be visualized as a sequential process.

Workflow for Hexanitroethane Crystal Structure Analysis



[Click to download full resolution via product page](#)

Caption: Workflow of **Hexanitroethane** Crystal Structure Analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **hexanitroethane**, presenting crucial crystallographic data for its known polymorphs. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis have been outlined to provide a comprehensive understanding of the methodologies employed in its structural characterization. The presented data and workflows are intended to support further research into the properties and applications of this energetic material, aiding in the development of advanced computational models and informing the safe handling and formulation of **hexanitroethane**-based materials.

- To cite this document: BenchChem. [Hexanitroethane: A Comprehensive Analysis of its Crystal Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13788336#hexanitroethane-crystal-structure-analysis\]](https://www.benchchem.com/product/b13788336#hexanitroethane-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com